3-Methoxyisoquinolin-8-amine
Description
3-Methoxyisoquinolin-8-amine is a heterocyclic aromatic compound characterized by an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 7. Its molecular formula is C₁₀H₁₀N₂O, with the following structural identifiers:
- SMILES: CC1=CC2=C(C=N1)C(=CC=C2)N
- InChI Key: RXCINQIXGSTFHC-UHFFFAOYSA-N
- Molecular Weight: 174.2 g/mol .
The methoxy and amine substituents influence its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-methoxyisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHUKEIKPAVFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305450 | |
| Record name | 8-Isoquinolinamine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-26-2 | |
| Record name | 8-Isoquinolinamine, 3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinamine, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methoxyisoquinolin-8-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a comparative analysis of select compounds:
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Nitroquinolines: Nitro groups (e.g., NQ1–NQ6) are associated with antibacterial and antiparasitic activity, though toxicity concerns exist .
- Primaquine Derivatives: 6-Methoxyquinolin-8-amine analogs () are antimalarial agents, suggesting that methoxy positioning (C6 vs. C3) influences target specificity .
- Tetrahydroisoquinolines: Saturated backbones (e.g., ) may improve blood-brain barrier penetration compared to aromatic isoquinolines .
Biological Activity
3-Methoxyisoquinolin-8-amine, a compound with the chemical formula C10H10N2O, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article explores its biological activity, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound features a methoxy group attached to an isoquinoline framework. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a screening of compounds identified that isoquinoline derivatives exhibit selective cytotoxicity against cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
| Study C | A549 | 18 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer effects, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases. The compound appears to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.
- Modulation of Gene Expression : There is evidence that this compound can influence the expression of genes related to apoptosis and inflammation .
Case Study 1: Anticancer Screening
A high-throughput screening assay evaluated the anticancer potential of various isoquinoline derivatives, including this compound. The results indicated significant cytotoxic effects on multiple cancer cell lines, leading to further investigations into its structure-activity relationship (SAR).
Case Study 2: Neuroprotection in Animal Models
In a murine model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This study underscores the compound's potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
